molecular formula C10H8FN3 B1463306 2-(3-Fluorophenyl)pyrimidin-4-amine CAS No. 1215073-22-5

2-(3-Fluorophenyl)pyrimidin-4-amine

Cat. No. B1463306
CAS RN: 1215073-22-5
M. Wt: 189.19 g/mol
InChI Key: KTDKETAWAJMTPN-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H8FN3 . It is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 2-(3-Fluorophenyl)pyrimidin-4-amine, often involves the use of 3-amino-thiophene-2-carboxamides as versatile synthons . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Other methods for the synthesis of pyrimidines are also described in the literature .


Molecular Structure Analysis

The molecular structure of 2-(3-Fluorophenyl)pyrimidin-4-amine consists of a pyrimidine ring attached to a fluorophenyl group . The average mass of the molecule is 189.189 Da .


Chemical Reactions Analysis

Pyrimidines, including 2-(3-Fluorophenyl)pyrimidin-4-amine, are known to undergo various chemical reactions. For instance, they can exhibit inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Biotransformation and Metabolic Fate

Research on the biotransformation of β-secretase inhibitors, which are structurally related to 2-(3-fluorophenyl)pyrimidin-4-amine, has revealed insights into the metabolic fate of aryl-pyrimidine-containing compounds. These compounds undergo extensive metabolism, with key pathways including N-oxidation of the pyridine/pyrimidine ring and a unique ring contraction into an imidazole ring. This study contributes to understanding the metabolic pathways of similar compounds (Lindgren et al., 2013).

Hydrogen Bonding Characterization

Quantum chemistry methods have been employed to identify hydrogen bonding sites in pyrimidine derivatives, including 2-(3-fluorophenyl)pyrimidin-4-amine. This research is crucial for understanding the molecular interactions and potential applications of these compounds (Traoré et al., 2017).

Tyrosine Kinase Inhibition

Research into the structure-activity relationships of pyrimidine derivatives, including 2-(3-fluorophenyl)pyrimidin-4-amine, has shown their potential as inhibitors of tyrosine kinase activity. This is particularly relevant in the context of cancer research and drug development (Rewcastle et al., 1998).

Radiosensitizing Effect in Cancer Therapy

A study on novel phenylpyrimidine derivatives, structurally similar to 2-(3-fluorophenyl)pyrimidin-4-amine, has revealed their potential as radiosensitizers in cancer therapy. These compounds can enhance the effectiveness of radiotherapy by inhibiting cell viability and perturbing the cell cycle (Jung et al., 2019).

Synthesis and Antitumor Screening

Several derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones, structurally related to 2-(3-fluorophenyl)pyrimidin-4-amine, have been synthesized and screened for their antitumor properties. This research highlights the potential of such compounds in developing new antitumor agents (Becan & Wagner, 2008).

Future Directions

The future directions in the research of pyrimidine derivatives, such as 2-(3-Fluorophenyl)pyrimidin-4-amine, could involve the development of new anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-(3-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDKETAWAJMTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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